molecular formula C13H16N2O B7475992 N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide

N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide

Cat. No. B7475992
M. Wt: 216.28 g/mol
InChI Key: RGTUROUNZQXLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide, also known as AG490, is a tyrosine kinase inhibitor that has been extensively studied in the field of scientific research. It is a small molecule that has been shown to have significant effects on various cellular processes, making it a valuable tool for investigating the mechanisms underlying a wide range of biological phenomena.

Mechanism of Action

N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cellular signaling pathways. By blocking the activity of these enzymes, N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide can disrupt the downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cell types. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.

Advantages and Limitations for Lab Experiments

N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has several advantages as a tool for scientific research. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for investigating the mechanisms underlying various biological processes. However, it also has some limitations. For example, its effects on tyrosine kinases are not specific, meaning that it can inhibit the activity of multiple enzymes simultaneously. This can make it difficult to interpret the results of experiments using N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide.

Future Directions

There are many potential future directions for research involving N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide. One promising area is the development of more specific tyrosine kinase inhibitors that can selectively target individual enzymes. Another area of interest is the investigation of the role of tyrosine kinases in various disease states, including cancer and autoimmune disorders. Finally, the development of new methods for synthesizing and modifying N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide could lead to the development of even more versatile tools for scientific research.

Synthesis Methods

N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide can be synthesized using a variety of methods. One commonly used approach involves the reaction of 2,3-dimethylindole with N,N-dimethylformamide dimethyl acetal in the presence of a strong acid catalyst. The resulting product is then treated with tert-butyl chloroformate to yield N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide.

Scientific Research Applications

N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of various tyrosine kinases. It has been shown to have significant effects on a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. As a result, it has been used to investigate the role of tyrosine kinases in various disease states, including cancer and autoimmune disorders.

properties

IUPAC Name

N,N,2,3-tetramethyl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8-9(2)14-12-6-5-10(7-11(8)12)13(16)15(3)4/h5-7,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTUROUNZQXLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypyridine-4-carboxylicacidethylester

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